molecular formula C14H17N3O4S2 B11438227 4-Amino-N1-(2,5-dimethylphenyl)benzene-1,3-disulfonamide

4-Amino-N1-(2,5-dimethylphenyl)benzene-1,3-disulfonamide

Cat. No.: B11438227
M. Wt: 355.4 g/mol
InChI Key: CAFXGSKGWPMZJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-N1-(2,5-dimethylphenyl)benzene-1,3-disulfonamide is an organic compound with the molecular formula C14H17N3O4S2 and a molecular weight of 355.4325 g/mol . This compound is characterized by the presence of an amino group, a dimethylphenyl group, and two sulfonamide groups attached to a benzene ring. It is typically stored at temperatures between 2 to 8°C .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N1-(2,5-dimethylphenyl)benzene-1,3-disulfonamide can be achieved through various synthetic routes. One common method involves the reaction of 2,5-dimethylaniline with 4-nitrobenzene-1,3-disulfonyl chloride under basic conditions, followed by reduction of the nitro group to an amino group . The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate, and the reduction step can be carried out using a reducing agent like hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the quality and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

4-Amino-N1-(2,5-dimethylphenyl)benzene-1,3-disulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The sulfonamide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while reduction of the nitro group results in the formation of an amino group.

Scientific Research Applications

4-Amino-N1-(2,5-dimethylphenyl)benzene-1,3-disulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Amino-N1-(2,5-dimethylphenyl)benzene-1,3-disulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide groups can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-N1-(2,5-dimethylphenyl)benzene-1,3-disulfonamide is unique due to the presence of the 2,5-dimethylphenyl group, which can influence its reactivity and interactions with biological targets. This structural feature distinguishes it from other similar compounds and can lead to different pharmacological and industrial applications.

Properties

Molecular Formula

C14H17N3O4S2

Molecular Weight

355.4 g/mol

IUPAC Name

4-amino-1-N-(2,5-dimethylphenyl)benzene-1,3-disulfonamide

InChI

InChI=1S/C14H17N3O4S2/c1-9-3-4-10(2)13(7-9)17-23(20,21)11-5-6-12(15)14(8-11)22(16,18)19/h3-8,17H,15H2,1-2H3,(H2,16,18,19)

InChI Key

CAFXGSKGWPMZJJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NS(=O)(=O)C2=CC(=C(C=C2)N)S(=O)(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.